

# Bioaccumulation Potential of HCFC-141b in Ecosystems: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Dichloro-1-fluoroethane

Cat. No.: B156305

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## Executive Summary

**1,1-dichloro-1-fluoroethane** (HCFC-141b) is a hydrochlorofluorocarbon that has been used as a refrigerant, solvent, and foam blowing agent.<sup>[1]</sup> Due to its impact on the ozone layer, its production and use have been phased out under the Montreal Protocol.<sup>[1]</sup> This guide provides a comprehensive technical overview of the bioaccumulation potential of HCFC-141b in ecosystems. Based on its physicochemical properties, primarily its low octanol-water partition coefficient (log Kow), HCFC-141b is considered to have a low potential for bioaccumulation.<sup>[2]</sup> While specific experimental data on its bioconcentration factor (BCF) in aquatic organisms are not readily available in the scientific literature, the established correlation between a low log Kow and low BCF supports this conclusion. This document details the available data, outlines the standard experimental protocols for assessing bioaccumulation, and describes the known metabolic pathways of HCFC-141b in mammals.

## Data Presentation: Physicochemical and Ecotoxicological Properties

A key indicator of a substance's potential to bioaccumulate is its octanol-water partition coefficient (Kow), which describes its lipophilicity. A high Kow value suggests a greater tendency to partition into the fatty tissues of organisms. The bioconcentration factor (BCF) is a direct measure of a chemical's accumulation in an organism from the surrounding water.

Parameter	Value	Reference
Chemical Name	1,1-dichloro-1-fluoroethane	[2]
CAS Number	1717-00-6	[2]
Log Kow (Octanol-Water Partition Coefficient)	2.3	[2]
Bioconcentration Factor (BCF)	No experimental data found. Inferred to be low based on low Log Kow.	-
Water Solubility	Slightly soluble	[2]
Vapor Pressure	High	[2]
Atmospheric Lifetime	Approximately 9.4 - 10.8 years	[2][3]
Aquatic Toxicity (Zebra fish, 96-hr LC50)	126 mg/L	[4]
Aquatic Toxicity (Daphnia, 48-hr EC50)	31.2 mg/L	[4]
Aquatic Toxicity (Algae, 72-hr NOEC)	>44 mg/L	[4]

## Experimental Protocols

### Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a critical parameter for predicting the bioaccumulation potential of a chemical. For volatile organic compounds (VOCs) like HCFC-141b, specific methodologies are required to prevent loss of the test substance. The two primary recommended methods are the Shake-Flask Method (OECD Guideline 107) and the Slow-Stirring Method (OECD Guideline 123).

#### 1. Shake-Flask Method (OECD 107)

This method is suitable for substances with a log Kow in the range of -2 to 4.[5]

- Principle: A known volume of n-octanol and water (or a suitable buffer) are placed in a vessel with a known amount of the test substance. The vessel is sealed and shaken to facilitate partitioning. After equilibration, the phases are separated, and the concentration of the substance in each phase is determined.[6]
- Apparatus: A temperature-controlled mechanical shaker, centrifuge, and analytical instrumentation for quantification (e.g., gas chromatography for volatile substances).
- Procedure for Volatile Substances:
  - Preparation of Phases: n-octanol and water are mutually saturated prior to the experiment to avoid volume changes during the test.[7]
  - Test Substance Introduction: The test substance is typically dissolved in the phase in which it is more soluble. For volatile compounds, this is often done with minimal headspace to prevent volatilization.
  - Equilibration: The sealed vessel is shaken at a constant temperature until equilibrium is reached. The shaking time depends on the substance and the shaking intensity.
  - Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[5]
  - Quantification: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography with an appropriate detector (e.g., electron capture detector or mass spectrometer).[8]
- Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## 2. Slow-Stirring Method (OECD 123)

This method is particularly suitable for highly hydrophobic substances (log Kow > 4) and can also be used for volatile compounds.[6]

- Principle: The method involves stirring the two phases at a slow, controlled speed to avoid the formation of microdroplets, which can interfere with accurate phase separation.[9] This gentle agitation allows for partitioning to occur at the interface of the two liquids.
- Apparatus: A thermostatted vessel with a stirrer, analytical instrumentation for quantification.
- Procedure:
  - A mixture of n-octanol, water, and the test substance is stirred slowly in a sealed vessel at a constant temperature.
  - The stirring is continued until equilibrium is reached, which can take several days for highly hydrophobic compounds.[10]
  - Once equilibrium is achieved, stirring is stopped, and the phases are allowed to separate completely.
  - Samples are taken from each phase for analysis.
- Advantages for Volatile Compounds: The sealed system and gentle stirring minimize the loss of volatile substances compared to the shake-flask method.

## Determination of Bioconcentration Factor (BCF)

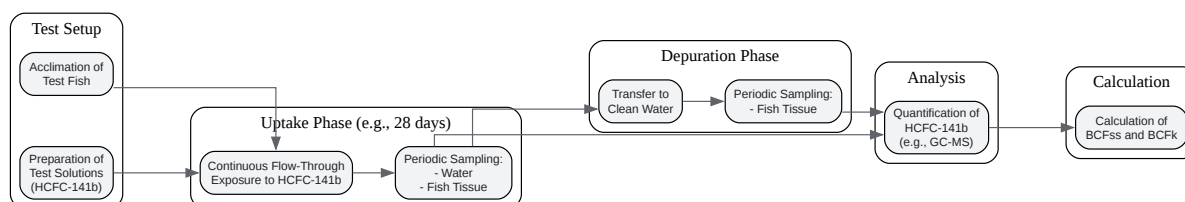
The bioconcentration factor is determined experimentally by exposing fish to a chemical in a controlled aquatic environment. The standard protocol is the OECD Guideline 305:

Bioconcentration: Flow-through Fish Test.[1][11]

- Principle: Fish are exposed to a constant, low concentration of the test substance in water for a specific period (uptake phase), followed by a period in clean water to measure elimination (depuration phase).[12]
- Test Organisms: Commonly used species include Zebrafish (*Danio rerio*), Rainbow Trout (*Oncorhynchus mykiss*), and Fathead Minnow (*Pimephales promelas*).[13]
- Procedure:

- Acclimation: Test fish are acclimated to the test conditions (temperature, water quality) before the start of the exposure.
- Uptake Phase: Fish are placed in tanks with a continuous flow of water containing the test substance at a constant concentration. The duration of this phase is typically 28 days but can be extended if a steady state is not reached.<sup>[1]</sup> Water and fish tissue concentrations are measured at regular intervals.
- Depuration Phase: After the uptake phase, the fish are transferred to tanks with clean, uncontaminated water. The concentration of the test substance in the fish tissue is monitored over time to determine the rate of elimination.<sup>[12]</sup>
- Analysis: The concentration of the test substance in water and fish tissue samples is determined using appropriate analytical methods. For volatile compounds like HCFC-141b, this would likely involve gas chromatography-mass spectrometry (GC-MS).
- Calculation:
  - Steady-State BCF (BCF<sub>ss</sub>): Calculated as the ratio of the concentration of the substance in the fish ( $C_f$ ) to the concentration in the water ( $C_w$ ) at steady state.
  - Kinetic BCF (BCF<sub>k</sub>): Calculated as the ratio of the uptake rate constant ( $k_1$ ) to the depuration rate constant ( $k_2$ ).

## Mandatory Visualization



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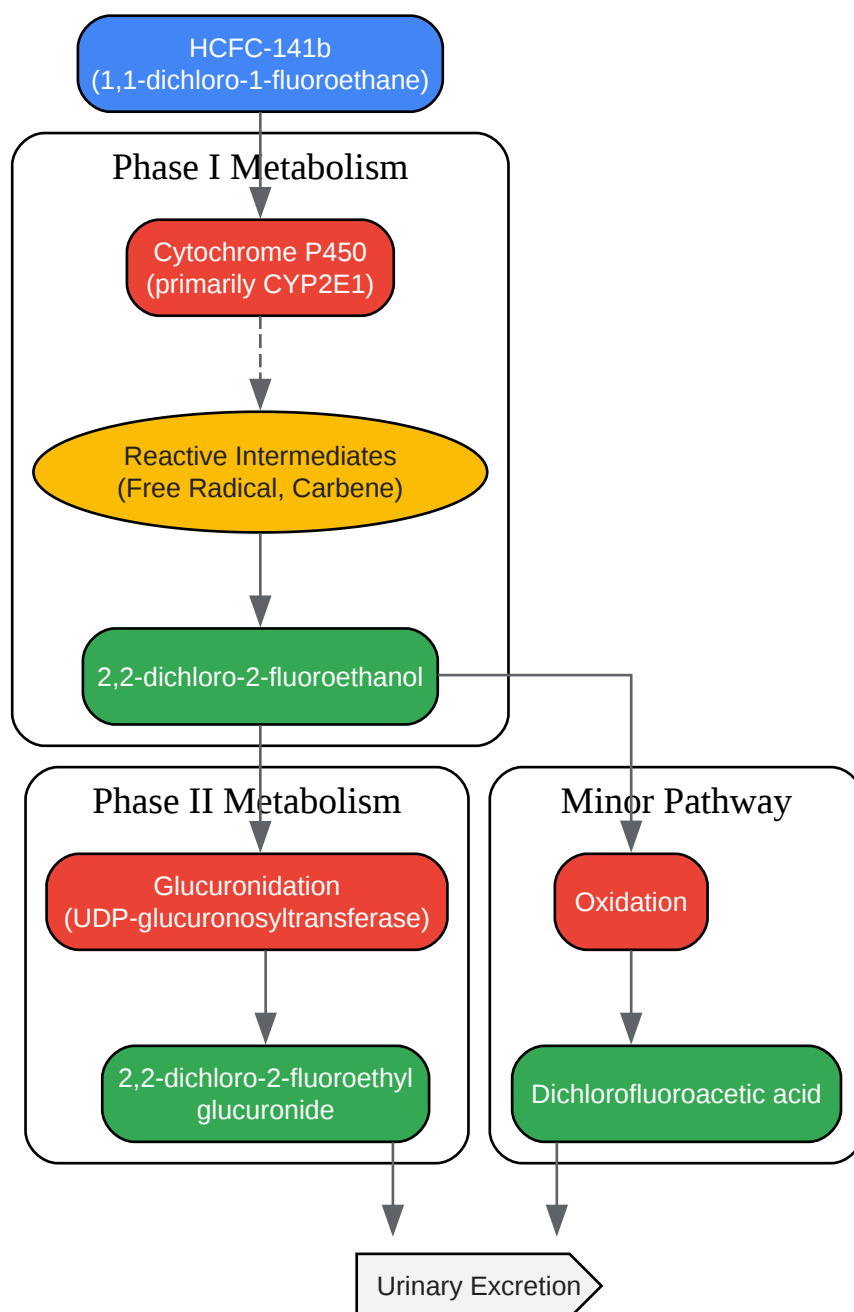
Caption: Workflow for determining the Bioconcentration Factor (BCF) of HCFC-141b in fish.

## Metabolic Pathways

In mammals, HCFC-141b undergoes limited metabolism. The primary route of biotransformation involves oxidation by cytochrome P450 enzymes, followed by conjugation and excretion.

Studies in rats and humans have shown that HCFC-141b is metabolized to 2,2-dichloro-2-fluoroethanol.<sup>[14][15][16]</sup> This metabolite is then conjugated with glucuronic acid to form 2,2-dichloro-2-fluoroethyl glucuronide, which is excreted in the urine.<sup>[14][15]</sup> A minor metabolic pathway involves the further oxidation of 2,2-dichloro-2-fluoroethanol to dichlorofluoroacetic acid.<sup>[14][15]</sup>

The initial oxidative step is primarily mediated by cytochrome P450 2E1 (CYP2E1), with potential minor contributions from CYP2B and CYP3A.<sup>[17][18]</sup> The metabolic activation can proceed through the formation of reactive intermediates, including free radicals and carbenes.<sup>[17][19]</sup>



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Caption: Metabolic pathway of HCFC-141b in mammals.

## Conclusion

The available scientific evidence strongly indicates that HCFC-141b has a low potential for bioaccumulation in ecosystems. This conclusion is primarily based on its low octanol-water partition coefficient ( $\log K_{ow} = 2.3$ ), a key physicochemical property that predicts low

partitioning into biological tissues.[2] Although direct experimental measurements of the bioconcentration factor (BCF) for HCFC-141b in aquatic organisms were not found in the reviewed literature, the low log Kow value serves as a reliable surrogate for predicting a low BCF. In mammals, HCFC-141b undergoes limited metabolism to more water-soluble compounds that are readily excreted, further reducing the likelihood of long-term accumulation. The primary environmental fate of HCFC-141b is partitioning to the atmosphere, where it is subject to slow degradation.[2] Therefore, based on the comprehensive analysis of its properties and metabolic fate, HCFC-141b is not expected to significantly bioaccumulate or biomagnify in food webs.

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